Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate
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Overview
Description
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is an organometallic compound that features a magnesium ion coordinated to a 3-(2,4-dimethoxyphenyl)-2-butenoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-butenoic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired magnesium complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the oxidation state of the magnesium ion.
Substitution: The ligand can undergo substitution reactions, where the 2,4-dimethoxyphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate has several scientific research applications, including:
Organic Synthesis: The compound can be used as a catalyst or reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers may explore its interactions with biological molecules to understand its potential as a bioactive agent.
Mechanism of Action
The mechanism by which Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate exerts its effects involves the coordination of the magnesium ion to the 3-(2,4-dimethoxyphenyl)-2-butenoate ligand. This coordination can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Magnesium 3-(2,4-dimethoxyphenyl)-2-propanoate: Similar structure but with a propanoate ligand instead of a butenoate ligand.
Magnesium 3-(2,4-dimethoxyphenyl)-2-pentenoate: Similar structure but with a pentenoate ligand.
Uniqueness
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is unique due to the specific arrangement of its ligand, which can impart distinct chemical properties and reactivity compared to other magnesium complexes
Properties
CAS No. |
26011-83-6 |
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Molecular Formula |
C24H26MgO8 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
magnesium;(E)-3-(2,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2/b2*8-6+; |
InChI Key |
NRMWCJKNPLZLMY-MDKZCBALSA-L |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.[Mg+2] |
Canonical SMILES |
CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2] |
Origin of Product |
United States |
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